molecular formula C7H3BrFNO4 B1397733 2-Bromo-6-fluoro-3-nitrobenzoic acid CAS No. 1036388-81-4

2-Bromo-6-fluoro-3-nitrobenzoic acid

Cat. No. B1397733
CAS RN: 1036388-81-4
M. Wt: 264 g/mol
InChI Key: WOFZANBTJXHQEB-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) . The molecular weight of the compound is 264.01 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . It is slightly soluble in water .

Scientific Research Applications

Fluorescent Labeling in High-Performance Liquid Chromatography

2-Bromo-6-fluoro-3-nitrobenzoic acid has applications in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). For instance, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is used as a fluorescent labeling reagent in HPLC for amino acids, providing a method for sensitive detection and analysis (Watanabe & Imai, 1981).

Solid-Phase Synthesis in Medicinal Chemistry

The compound is relevant in medicinal chemistry for solid-phase synthesis. For example, 4-fluoro-3-nitrobenzoic acid, closely related to this compound, is used as a starting material in solid-phase routes for synthesizing various benzimidazoles and benzimidazole derivatives. These compounds are important in the development of pharmaceuticals and have applications in drug discovery (Tumelty, Schwarz, & Needels, 1998).

Molecular Electrostatic Potential and Electronic Structure Studies

In the field of molecular physics, derivatives of benzoic acid, including this compound, are studied for their molecular electrostatic potential and electronic structure. These studies contribute to understanding intermolecular interactions and are crucial in materials science and molecular engineering (Pramanik, Dey, & Mukherjee, 2019).

Synthetic Chemistry and Heterocyclic Synthesis

It also plays a role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Its derivatives are used as building blocks in the preparation of various heterocyclic scaffolds, significant in the design of new chemical entities for pharmaceutical applications (Křupková, Funk, Soural, & Hlaváč, 2013).

Thermodynamic Properties Assessment

Moreover, its thermodynamic properties are critically evaluated in physical chemistry. This involves assessing properties such as enthalpies of sublimation and fusion, contributing to a deeper understanding of its physical characteristics and potential industrial applications (Chirico et al., 2017).

Safety and Hazards

2-Bromo-6-fluoro-3-nitrobenzoic acid is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-fluoro-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of complex molecules. The compound’s halogenated and nitro groups make it versatile for constructing biaryl structures commonly found in pharmaceuticals. It can undergo reactions such as Suzuki coupling, which is essential for creating biaryl structures. Additionally, this compound serves as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism . These interactions can result in alterations in cell growth, differentiation, and apoptosis, depending on the specific cellular context.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s halogenated and nitro groups enable it to participate in various chemical reactions, such as electrophilic aromatic substitution . These reactions can lead to the formation of covalent bonds with target biomolecules, resulting in enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound may lead to cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including organ toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation . These metabolic reactions can lead to the formation of metabolites with different biochemical properties. The presence of halogenated and nitro groups in the compound can influence its metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s physicochemical properties, such as its solubility and molecular weight, affect its localization and accumulation in different cellular compartments . Transporters and binding proteins facilitate the movement of this compound across cell membranes and its distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The presence of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can determine the subcellular distribution of this compound . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s activity and function within the cell .

properties

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZANBTJXHQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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